molecular formula C22H18FN5O B2580401 2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920435-54-7

2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2580401
CAS RN: 920435-54-7
M. Wt: 387.418
InChI Key: KQQTVXROKGKCHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial Agents

The biphenyl and tetrazole moieties of this compound suggest it could be effective as an antimicrobial agent. The click chemistry approach, particularly the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), has been used to create similar structures that exhibit diverse antimicrobial properties . These compounds have shown efficacy against various bacteria and fungi, indicating that our compound of interest may also serve as a potent antimicrobial agent.

Pharmaceutical Research

In pharmaceutical research, the tetrazole ring is a bioisostere for the carboxylate group and is often used in drug design . The presence of a fluorophenyl group can enhance the ability of the compound to interact with specific biological targets, potentially leading to the development of new medications.

Green Chemistry

The principles of green chemistry emphasize the design of products and processes that minimize the use and generation of hazardous substances. The compound’s potential for synthesis via CuAAC aligns with these principles, offering a more environmentally benign approach to creating valuable chemical entities .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological targets .

Safety and Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c23-19-7-4-8-20(14-19)28-21(25-26-27-28)15-24-22(29)13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQTVXROKGKCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

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